6-(Dimethylamino)pyridine-3-sulfonyl chloride
Overview
Description
6-(Dimethylamino)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 . It is used in research .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chlorides, including this compound, generally involves two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . The intermediate pyridine-3-sulfonyl chlorides formed are then hydrolyzed to sulfonic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a dimethylamino group at the 6-position and a sulfonyl chloride group at the 3-position .Scientific Research Applications
Catalysis in Organic Synthesis
Research has identified the use of sulfonic acid functionalized pyridinium chloride, a compound similar to 6-(dimethylamino)pyridine-3-sulfonyl chloride, as a novel and efficient catalyst. This catalyst has been applied in various organic syntheses, such as the preparation of hexahydroquinolines through a one-pot multi-component condensation process. This process involves arylaldehydes, dimedone, β-ketoesters, and ammonium acetate under solvent-free conditions, highlighting the compound's versatility and efficiency as a catalyst in organic synthesis (Khazaei et al., 2013), (Moosavi‐Zare et al., 2013).
Synthesis of Fluorinated Polyamides
In another study, a diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. This research demonstrates the utility of pyridine and sulfone-based compounds in developing materials with high thermal stability and low dielectric constants, useful for electronic applications (Liu et al., 2013).
Biomedical Applications
The synthesis of fluorescent substrate analogues for adenosine deaminase showcases a biomedical application of pyridine-sulfonyl chloride derivatives. These compounds are used for fluorescent labeling in cell systems, providing insights into enzyme-substrate interactions and facilitating the study of biochemical pathways (Skorka et al., 1981).
Chemical Synthesis and Reaction Kinetics
Pyridinium-derived N-heterocyclic carbene complexes of platinum have been synthesized, demonstrating the compound's role in studying ligand substitution kinetics and the influence of carbene ligands on reaction rates. This research provides valuable insights into the mechanics of catalysis and the development of new catalytic systems (Owen et al., 2004).
Mechanism of Action
Target of Action
It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .
Mode of Action
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium
Biochemical Pathways
It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .
Result of Action
It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . The nature of these interactions is primarily due to the high proton affinity of the compound .
Cellular Effects
It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may have an impact on cellular function over time.
Metabolic Pathways
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDYLKBLYZSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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